3,5-Bis(methylsulfonyl)benzamide
CAS No.: 849924-85-2
Cat. No.: VC2338384
Molecular Formula: C9H11NO5S2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849924-85-2 |
|---|---|
| Molecular Formula | C9H11NO5S2 |
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 3,5-bis(methylsulfonyl)benzamide |
| Standard InChI | InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) |
| Standard InChI Key | QNQYQMFUYRDGQK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
3,5-Bis(methylsulfonyl)benzamide is a well-defined chemical entity with specific identifying parameters. The compound's identity is established through several standardized identifiers that allow unambiguous recognition in chemical databases and literature.
The primary chemical identifiers for this compound include:
| Parameter | Value |
|---|---|
| Chemical Name | 3,5-Bis(methylsulfonyl)benzamide |
| CAS Registry Number | 849924-85-2 |
| Molecular Formula | C9H11NO5S2 |
| Molecular Weight | 277.31734 g/mol |
Structural Characteristics
The molecular structure of 3,5-Bis(methylsulfonyl)benzamide features a benzene ring as the central scaffold with three key substituents:
-
Two methylsulfonyl groups (-SO2CH3) at positions 3 and 5 of the benzene ring, creating a symmetrical arrangement
-
A carboxamide group (-CONH2) extending from the benzene ring at position 1
This arrangement results in a molecule with multiple functional centers that determine its chemical behavior and reactivity. The sulfonyl groups act as strong electron-withdrawing moieties, while the amide group provides hydrogen bonding capabilities as both a donor and acceptor.
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar compounds, 3,5-Bis(methylsulfonyl)benzamide is expected to exhibit the following physical properties:
| Property | Expected Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water |
| Melting Point | Likely above 200°C due to strong intermolecular hydrogen bonding |
The presence of the sulfonyl and amide groups contributes to significant intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties.
Chemical Reactivity Profile
The chemical reactivity of 3,5-Bis(methylsulfonyl)benzamide is largely determined by its functional groups:
-
The amide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
-
The methylsulfonyl groups, being strong electron-withdrawing substituents, deactivate the benzene ring toward electrophilic aromatic substitution reactions
-
The amide group can be reduced to an amine using strong reducing agents
-
The methylsulfonyl groups may undergo nucleophilic substitution under specific conditions
The compound's reactivity is further influenced by the electronic effects transmitted through the benzene ring, with the methylsulfonyl groups inductively withdrawing electron density.
Synthetic Routes and Preparation
Amidation of Corresponding Acid or Acid Derivative
The most direct approach would involve the conversion of 3,5-Bis(methylsulfonyl)benzoic acid to the corresponding amide:
-
Activation of 3,5-Bis(methylsulfonyl)benzoic acid using thionyl chloride or oxalyl chloride to form the acid chloride
-
Reaction of the acid chloride with ammonia or ammonium hydroxide to yield the desired amide
From Related Precursors
Alternative synthetic routes might involve:
-
Oxidation of 3,5-Bis(methylsulfonyl)aniline to introduce the carboxyl functionality, followed by amidation
-
Direct functionalization of benzamide with methylsulfonyl groups through directed metalation followed by reaction with methanesulfonyl chloride
Purification Methods
Purification of 3,5-Bis(methylsulfonyl)benzamide would typically involve:
-
Recrystallization from appropriate solvent systems (e.g., ethanol/water mixtures)
-
Column chromatography using silica gel with appropriate solvent systems
-
Washing procedures to remove inorganic byproducts and unreacted starting materials
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 3,5-Bis(methylsulfonyl)benzamide can be confirmed through NMR spectroscopy, with characteristic signals expected at:
Proton NMR (1H NMR)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -SO2CH3 | 3.0-3.2 | Singlet | 6H |
| Aromatic H2, H6 | 8.2-8.4 | Doublet | 2H |
| Aromatic H4 | 8.4-8.6 | Triplet | 1H |
| -CONH2 | 7.6-8.0 | Broad singlet | 2H |
Carbon NMR (13C NMR)
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| -SO2CH3 | 42-44 |
| Aromatic C3, C5 | 140-145 |
| Aromatic C1 | 135-138 |
| Aromatic C2, C6 | 125-128 |
| Aromatic C4 | 128-132 |
| -CONH2 | 165-170 |
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|
| N-H stretching (amide) | 3300-3500 | Strong |
| C=O stretching (amide) | 1650-1700 | Strong |
| S=O symmetric stretching | 1140-1160 | Strong |
| S=O asymmetric stretching | 1300-1350 | Strong |
| Aromatic C=C stretching | 1400-1600 | Medium |
Mass Spectrometry
Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern:
-
Molecular ion peak at m/z 277
-
Fragment ions resulting from the loss of one or both methylsulfonyl groups
-
Fragment ions corresponding to the loss of the amide group
-
Characteristic fragmentation of the aromatic ring
Applications and Significance
Role in Organic Synthesis
3,5-Bis(methylsulfonyl)benzamide serves as a valuable synthetic building block in organic chemistry for several reasons:
-
The presence of two methylsulfonyl groups provides sites for potential nucleophilic aromatic substitution reactions
-
The amide functionality can be transformed into various nitrogen-containing groups
-
The compound can serve as a precursor for the synthesis of more complex molecular architectures
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
Comparing 3,5-Bis(methylsulfonyl)benzamide with structurally related compounds provides insights into the effects of specific structural modifications:
Structure-Activity Relationships
The specific arrangement of functional groups in 3,5-Bis(methylsulfonyl)benzamide influences its chemical behavior:
-
The meta-positioning of the methylsulfonyl groups creates a specific electronic distribution in the benzene ring
-
The combined electron-withdrawing effect of both sulfonyl groups significantly reduces electron density in the aromatic system
-
The amide group provides directional hydrogen bonding capabilities that influence intermolecular interactions
These structure-property relationships are important considerations in understanding the potential applications and reactivity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume